molecular formula C12H8BrClFNO2 B7807381 Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate

Cat. No.: B7807381
M. Wt: 332.55 g/mol
InChI Key: VOUDLZUZNYULMN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Halogenation: Introduction of bromine and chlorine atoms into the quinoline ring.

    Fluorination: Incorporation of the fluorine atom.

    Esterification: Formation of the ethyl ester group.

Example Synthetic Route:

    Starting Material: 4-chloroquinoline.

    Bromination: Reacting 4-chloroquinoline with bromine in the presence of a suitable catalyst to obtain 6-bromo-4-chloroquinoline.

    Fluorination: Introducing the fluorine atom using a fluorinating agent such as Selectfluor.

    Esterification: Reacting the resulting compound with ethyl chloroformate in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in redox reactions, altering the oxidation state of the quinoline ring.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Antimicrobial Agents: Potential use in the development of new antibiotics.

    Anticancer Research: Investigated for its cytotoxic properties against cancer cells.

Industry:

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: Potential use in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate depends on its specific application. In antimicrobial research, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation.

Comparison with Similar Compounds

  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloro-5-fluoroquinoline-3-carboxylate

Comparison:

  • Structural Differences: The position of the fluorine atom varies among these compounds, affecting their chemical reactivity and biological activity.
  • Unique Properties: Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate’s specific halogenation pattern may confer unique binding properties to biological targets, making it distinct in its applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, and applications in various fields

Properties

IUPAC Name

ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUDLZUZNYULMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
Reactant of Route 3
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Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
Reactant of Route 6
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Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate

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